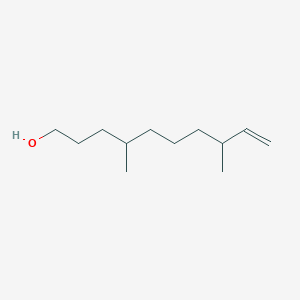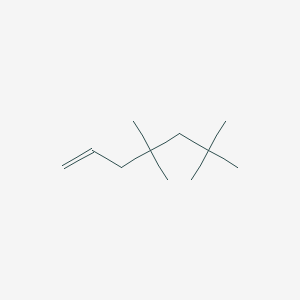
4,4,6,6-Tetramethylhept-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,6,6-Tetramethylhept-1-ene is an organic compound belonging to the class of alkenes It is characterized by a heptene backbone with four methyl groups attached to the fourth and sixth carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6,6-Tetramethylhept-1-ene typically involves the alkylation of a suitable heptene precursor. One common method is the reaction of 4,4,6,6-Tetramethylheptane with a strong base to form the corresponding alkene. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve catalytic dehydrogenation of 4,4,6,6-Tetramethylheptane. This process is typically carried out in the presence of a metal catalyst such as platinum or palladium at elevated temperatures. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
化学反応の分析
Types of Reactions: 4,4,6,6-Tetramethylhept-1-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its saturated counterpart, 4,4,6,6-Tetramethylheptane, using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: 4,4,6,6-Tetramethylheptane.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
4,4,6,6-Tetramethylhept-1-ene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 4,4,6,6-Tetramethylhept-1-ene in chemical reactions involves the interaction of its double bond with various reagents. The molecular targets include electrophiles and nucleophiles that react with the double bond, leading to the formation of new chemical bonds and products. The pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
4,4,6,6-Tetramethylheptane: The saturated counterpart of 4,4,6,6-Tetramethylhept-1-ene.
2,4,4,6-Tetramethylheptane: A structural isomer with different methyl group positions.
4,4,6,6-Tetramethyl-2-heptene: An isomer with the double bond at a different position.
Uniqueness: this compound is unique due to its specific placement of methyl groups and the position of the double bond, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound for studying alkene chemistry and developing new synthetic methodologies.
特性
CAS番号 |
112173-90-7 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC名 |
4,4,6,6-tetramethylhept-1-ene |
InChI |
InChI=1S/C11H22/c1-7-8-11(5,6)9-10(2,3)4/h7H,1,8-9H2,2-6H3 |
InChIキー |
SRVHFSZWUOAIBC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


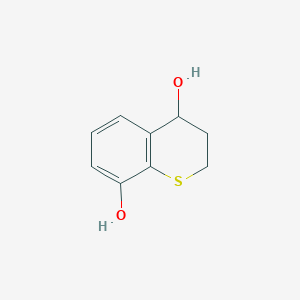

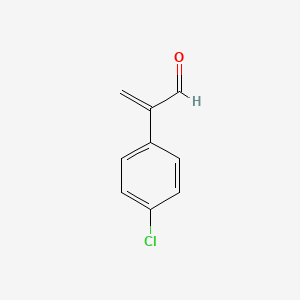
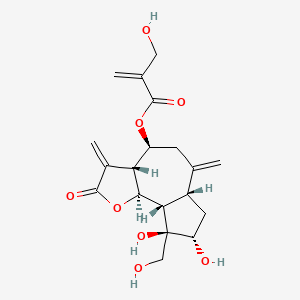
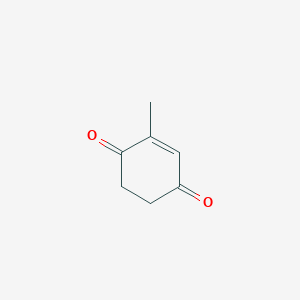
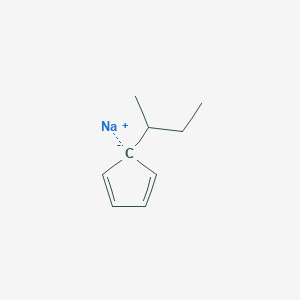
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
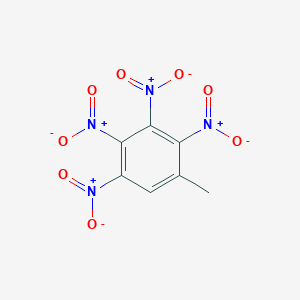
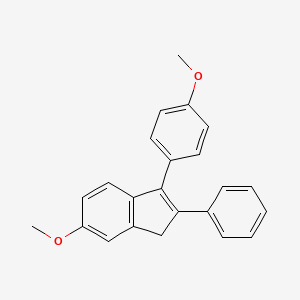
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
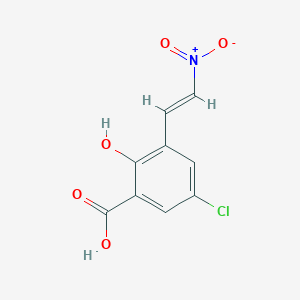
![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
